2-(1H-pyrrol-3-yl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrrol-3-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUEJBIRQOVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1h Pyrrol 3 Yl Pyrazine
Historical Perspective of Pyrrolyl-Pyrazine Synthesis
Historically, the synthesis of bi-heterocyclic systems like pyrrolyl-pyrazines often relied on classical condensation reactions. The Paal-Knorr pyrrole (B145914) synthesis, first reported in the late 19th century, provides a foundational method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgrgmcet.edu.inorganic-chemistry.orgresearchgate.net In principle, a suitably functionalized pyrazine-containing amine could be condensed with a 1,4-dicarbonyl compound to form a pyrazinyl-pyrrole. Similarly, the Knorr pyrrole synthesis, which utilizes an α-amino ketone and a β-ketoester, could also be adapted for this purpose. organic-chemistry.org
The formation of the pyrazine (B50134) ring itself has historical roots in the condensation of α-dicarbonyl compounds with diamines. These early methods, while fundamental, often required harsh reaction conditions and offered limited control over regioselectivity, particularly when dealing with unsymmetrical precursors. The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is another long-recognized pathway that can lead to the formation of a variety of heterocyclic compounds, including both pyrroles and pyrazines, though it is generally not a controlled synthetic method for producing a specific isomer like 2-(1H-pyrrol-3-yl)pyrazine.
Contemporary Synthetic Routes to this compound
Modern synthetic chemistry offers more precise and efficient methods for the construction of this compound. These can be broadly categorized into convergent and divergent approaches, with transition-metal-catalyzed cross-coupling reactions being the most prominent and versatile strategy.
Convergent Synthesis Approaches
Convergent syntheses involve the preparation of the pyrrole and pyrazine rings separately, followed by their coupling in a final step. This approach is highly favored for its efficiency and modularity, allowing for the synthesis of a wide range of analogs by varying the individual heterocyclic precursors. The most common convergent strategies for synthesizing this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyrrole-3-boronic acid or its ester with a halopyrazine, or conversely, a pyrazine-2-boronic acid with a 3-halopyrrole. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.orgwikipedia.org The general catalytic cycle involves oxidative addition of the halopyrrole to the Pd(0) catalyst, followed by transmetalation with the pyrazine boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org
Stille Coupling: The Stille coupling provides an alternative to the Suzuki-Miyaura reaction and involves the reaction of a 3-stannylpyrrole with a halopyrazine, or a 2-stannylpyrazine with a 3-halopyrrole, catalyzed by a palladium complex. nih.gov While effective, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura coupling in many applications.
A plausible synthetic route to this compound via a Suzuki-Miyaura coupling is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |
| 3-Bromo-1H-pyrrole | Pyrazine-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 °C | Not Reported |
| 1H-Pyrrole-3-boronic acid | 2-Chloropyrazine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 °C | Not Reported |
Divergent Synthesis Approaches
Divergent synthesis strategies begin with a pre-formed pyrrole or pyrazine ring which is then elaborated to construct the second heterocyclic ring. For instance, one could start with a 3-substituted pyrrole bearing a functional group that can be transformed into a pyrazine ring. A hypothetical divergent route could involve the Paal-Knorr synthesis, where a pyrazine-containing 1,4-dicarbonyl compound is cyclized with ammonia to form the pyrrole ring. However, the synthesis of the required pyrazinyl-1,4-dicarbonyl precursor could be challenging.
A more practical divergent approach might involve the functionalization of a pre-existing pyrrole ring. For example, a Friedel-Crafts acylation of a protected pyrrole at the 3-position with a pyrazine-derived acyl chloride could be envisioned, followed by further transformations to arrive at the target molecule.
Reaction Mechanisms in the Formation of the Pyrrolyl-Pyrazine Linkage
The key to the contemporary synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings. In the context of palladium-catalyzed cross-coupling reactions, the mechanism is well-established.
For a Suzuki-Miyaura coupling , the catalytic cycle can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyrrole (or halopyrazine), forming a Pd(II) intermediate.
Transmetalation: The organoborane (pyrazine-2-boronic acid or pyrrole-3-boronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the pyrazinyl or pyrrolyl group to the palladium center and displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex (pyrrolyl and pyrazinyl) couple and are eliminated from the metal center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org
The mechanism for the Stille coupling is analogous, with the primary difference being the transmetalation step, which involves an organotin reagent instead of an organoboron species and does not typically require a base.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound, particularly through cross-coupling reactions, are highly dependent on the optimization of several reaction parameters.
| Parameter | Influence on the Reaction | Commonly Used Options |
| Palladium Catalyst | The choice of palladium source and ligand significantly affects the catalytic activity and stability. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands like PPh₃, XPhos, SPhos. rsc.org |
| Base | Activates the boronic acid in Suzuki-Miyaura coupling and influences the reaction rate and side reactions. | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃. |
| Solvent | Affects the solubility of reactants and catalyst, and can influence the reaction rate and pathway. | Toluene, Dioxane, DMF, THF, often with water as a co-solvent. |
| Temperature | Controls the reaction rate; higher temperatures can increase the rate but may also lead to decomposition. | Typically ranges from room temperature to reflux temperatures of the solvent. |
| Protecting Groups | The NH group of pyrrole is often protected to prevent side reactions and improve solubility. | Boc, Ts, SEM are common protecting groups for pyrrole nitrogen. |
For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields. The choice of base is also critical, with stronger bases like cesium carbonate often being more effective for less reactive substrates. Microwave irradiation can also be employed to accelerate the reaction and improve yields.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Several strategies can be employed in this regard:
Catalysis: The use of highly efficient palladium catalysts at very low loadings (ppm levels) minimizes metal waste. acs.org Efforts are also being made to replace palladium with more earth-abundant and less toxic metals.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. nih.govsemanticscholar.orgproquest.com Suzuki-Miyaura couplings can often be performed in aqueous media. libretexts.org
Atom Economy: Convergent cross-coupling reactions generally have high atom economy, as most of the atoms from the reactants are incorporated into the final product.
Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Renewable Feedstocks: While not yet widely implemented for this specific compound, research into the synthesis of heterocyclic precursors from biomass-derived starting materials is an active area of green chemistry.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced structural and spectroscopic analysis of the specific compound this compound is not available. While extensive research exists for the parent compounds, pyrrole and pyrazine, as well as for various substituted derivatives and related fused systems, no specific studies providing high-resolution NMR, HRMS, Raman, UV-Vis, or single-crystal X-ray diffraction data for this compound could be located.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this particular compound. The creation of such an article would require access to dedicated research that does not appear to be published in the public domain.
Powder X-ray Diffraction
There is currently no publicly available Powder X-ray Diffraction (PXRD) data for this compound. PXRD is a fundamental technique for analyzing the crystalline structure of a solid material. It provides information on the unit cell dimensions, crystal system, and phase purity of a compound. Without experimental data, it is impossible to create a data table of diffraction peaks (2θ values), their corresponding d-spacings, and relative intensities, which are the characteristic outputs of a PXRD analysis. Such a table would be essential for identifying the crystalline form of this compound and for quality control in its synthesis.
Advanced Structural Characterization and Spectroscopic Analysis of 2 1h Pyrrol 3 Yl Pyrazine
Chiroptical Properties and Stereochemical Considerations
The molecular structure of 2-(1H-pyrrol-3-yl)pyrazine does not possess a stereocenter, nor does it exhibit axial or planar chirality. Therefore, the compound is achiral and would not display chiroptical properties such as optical rotation, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD). These properties are exclusive to chiral molecules, which are non-superimposable on their mirror images. As this compound is achiral, a discussion of its chiroptical properties and stereochemical considerations is not applicable.
Theoretical and Computational Chemistry of 2 1h Pyrrol 3 Yl Pyrazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 2-(1H-pyrrol-3-yl)pyrazine, a molecule combining an electron-rich pyrrole (B145914) ring with an electron-deficient pyrazine (B50134) ring. These methods provide insights into molecular orbital distributions, energies, and the nature of electronic transitions.
Density Functional Theory (DFT) for Molecular Orbital and Frontier Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for analyzing the electronic structure of medium-sized organic molecules. A typical study of this compound would employ a functional such as B3LYP with a basis set like 6-31G(d,p), which has been shown to provide reliable results for similar heterocyclic systems.
The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic properties. For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, while the LUMO would be centered on the electron-deficient pyrazine ring. This separation of frontier orbitals is characteristic of donor-acceptor systems and has significant implications for the molecule's photophysical properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a lower energy absorption maximum in the UV-visible spectrum.
| Orbital | Energy (eV) (Hypothetical) | Primary Localization |
| LUMO+1 | -0.5 | Pyrazine Ring |
| LUMO | -1.5 | Pyrazine Ring |
| HOMO | -5.8 | Pyrrole Ring |
| HOMO-1 | -6.5 | Pyrrole & Pyrazine Rings |
This interactive table presents hypothetical frontier molecular orbital energies for this compound, as would be calculated using DFT.
Ab Initio Methods for High-Accuracy Electronic Structure Prediction
For a more accurate description of the electronic states, especially excited states, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theory and are often used as benchmarks.
Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict a low-energy absorption band corresponding to a HOMO-LUMO transition. This transition would have significant charge-transfer character, with electron density moving from the pyrrole moiety to the pyrazine moiety upon photoexcitation. More advanced methods like Equation-of-Motion Coupled-Cluster (EOM-CC) could provide even more accurate predictions of excited state energies and properties.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the pyrrole and pyrazine rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step.
This analysis would likely reveal that the planar or near-planar conformations are the most stable due to the favorable effects of π-conjugation between the two aromatic systems. The rotational barrier would provide insight into the rigidity of the molecule. A study on the analogous N-phenylpyrrole has shown that the energy barrier for rotation can be significant, influencing the molecule's structural and electronic properties.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) (Hypothetical) |
| 0 | 0.0 |
| 30 | 1.5 |
| 60 | 4.0 |
| 90 | 5.5 |
This interactive table shows a hypothetical potential energy surface scan for the rotation around the C-C bond connecting the pyrrole and pyrazine rings.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a detailed picture of its vibrational motions, conformational changes, and interactions with its environment.
An MD simulation of an isolated this compound molecule in the gas phase would reveal the flexibility of the molecule at different temperatures. The trajectory would show fluctuations around the minimum energy conformation, with occasional rotations around the central C-C bond if the thermal energy is sufficient to overcome the rotational barrier.
In a solvent, MD simulations could be used to study the solvation structure and the influence of the solvent on the molecule's conformation and dynamics. The interactions between the polar parts of the molecule (the nitrogen atoms in the pyrazine ring and the N-H group of the pyrrole) and polar solvent molecules would be of particular interest.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular vibrations. The characteristic stretching frequencies of the N-H bond in the pyrrole ring and the C-H and C-N bonds in both rings would be of particular interest.
The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data to confirm the molecular structure.
| Parameter | Predicted Value (Hypothetical) |
| ¹H NMR (Pyrrole N-H) | 8.5 ppm |
| ¹³C NMR (Pyrrole C2) | 125 ppm |
| IR (Pyrrole N-H stretch) | 3450 cm⁻¹ |
This interactive table presents hypothetical predicted spectroscopic data for this compound.
Computational Insights into Reactivity and Reaction Pathways
Computational chemistry can provide significant insights into the reactivity of this compound. The analysis of the electrostatic potential surface would indicate that the nitrogen atoms of the pyrazine ring are regions of negative potential, making them susceptible to electrophilic attack or protonation. Conversely, the pyrrole ring, being electron-rich, is expected to be the primary site for electrophilic substitution.
Reactivity and Derivatization Chemistry of 2 1h Pyrrol 3 Yl Pyrazine
Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) and Pyrazine (B50134) Moieties
Electrophilic aromatic substitution (EAS) is a key reaction for the functionalization of the 2-(1H-pyrrol-3-yl)pyrazine scaffold. Due to the high electron density of the pyrrole ring, electrophilic attack is expected to occur preferentially on this moiety over the electron-deficient pyrazine ring.
The pyrrole ring is significantly more reactive than benzene (B151609) towards electrophiles, and reactions can often be carried out under mild conditions. nih.gov In 3-substituted pyrroles, the regioselectivity of electrophilic substitution is directed to the C2 or C5 positions, which are adjacent to the nitrogen atom, as these positions can better stabilize the positive charge in the intermediate sigma complex through resonance. nih.govresearchgate.net The pyrazine ring, being a π-deficient system, is generally resistant to electrophilic attack unless activated by strong electron-donating groups, which is not the case in this compound.
Common electrophilic aromatic substitution reactions applicable to the pyrrole moiety of this compound include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C2 or C5 position of the pyrrole ring. researchgate.net
Nitration: Nitration can be achieved using reagents such as nitric acid in acetic anhydride (B1165640). masterorganicchemistry.com The reaction is expected to yield the corresponding nitro-substituted derivative on the pyrrole ring.
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, can introduce an acyl group onto the pyrrole ring. organic-chemistry.orgmasterorganicchemistry.com The regioselectivity can sometimes be influenced by the choice of Lewis acid and reaction conditions. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product(s) |
|---|---|---|
| Bromination | NBS | 2-Bromo-5-(pyrazin-2-yl)-1H-pyrrole and/or 5-Bromo-2-(pyrazin-2-yl)-1H-pyrrole |
| Nitration | HNO₃/Ac₂O | 2-Nitro-5-(pyrazin-2-yl)-1H-pyrrole and/or 5-Nitro-2-(pyrazin-2-yl)-1H-pyrrole |
| Acetylation | Ac₂O/BF₃·OEt₂ | 2-Acetyl-5-(pyrazin-2-yl)-1H-pyrrole and/or 5-Acetyl-2-(pyrazin-2-yl)-1H-pyrrole |
Nucleophilic Substitution Reactions on the Pyrazine Ring
The pyrazine ring in this compound is electron-deficient and therefore more susceptible to nucleophilic attack than the pyrrole ring. However, for a nucleophilic aromatic substitution (SNAr) to occur, the pyrazine ring must be substituted with a good leaving group, such as a halogen.
If a halogen atom, for instance, were present on the pyrazine ring (e.g., in a 2-(1H-pyrrol-3-yl)-5-chloropyrazine derivative), it could be displaced by a variety of nucleophiles. The rate of these reactions is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. Studies on other substituted pyrazines have shown that nucleophilic substitution is a viable method for introducing a range of functional groups. acs.orgescholarship.org
The regioselectivity of nucleophilic attack on dichloropyrazines is influenced by the electronic nature of other substituents on the ring. For a hypothetical 2-(1H-pyrrol-3-yl)-3,5-dichloropyrazine, the pyrrole group would act as an electron-donating group, which would direct nucleophilic attack to the 3-position. acs.org
Common nucleophiles that could be employed in such reactions include:
Alkoxides (e.g., sodium methoxide) to introduce alkoxy groups.
Amines to introduce amino functionalities.
Thiols to introduce thioether linkages.
Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) at Various Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heteroaromatic compounds, and they can be applied to both the pyrrole and pyrazine rings of this compound, provided a suitable handle (typically a halogen or triflate) is present.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. A bromo- or iodo-substituted this compound could be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. This approach has been utilized in the synthesis of pyrazine-substituted pyrroles. thieme-connect.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This could be used to introduce alkenyl substituents on either the pyrrole or pyrazine ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It provides a direct method for the introduction of alkynyl moieties.
Table 2: Potential Metal-Catalyzed Coupling Reactions for Derivatization
| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki | Bromo-2-(1H-pyrrol-3-yl)pyrazine | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted derivative |
| Heck | Iodo-2-(1H-pyrrol-3-yl)pyrazine | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivative |
| Sonogashira | Bromo-2-(1H-pyrrol-3-yl)pyrazine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | Alkynyl-substituted derivative |
Functionalization of the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily functionalized. Deprotonation with a suitable base, such as sodium hydride or an organolithium reagent, generates the pyrrolide anion, which can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides allows for the introduction of a wide range of alkyl groups onto the pyrrole nitrogen. organic-chemistry.org
N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. organic-chemistry.org The N-acyl group can serve as a protecting group or influence the regioselectivity of subsequent electrophilic substitution reactions.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or tosyl chloride, yields N-sulfonyl derivatives. The N-sulfonyl group is strongly electron-withdrawing and can direct electrophilic substitution to the C3 position of the pyrrole ring.
Oxidation and Reduction Chemistry of the Heterocyclic Rings
The oxidation and reduction of this compound can lead to a variety of new structures, with the outcome depending on the reagents and reaction conditions.
Oxidation: The electron-rich pyrrole ring is generally more susceptible to oxidation than the pyrazine ring. Oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of various oxidized products, potentially including ring-opened derivatives. scienceinfo.comcommonorganicchemistry.com Metabolic studies of related pyrrolyl-substituted heteroaromatics have shown that oxidation of the pyrrole ring can occur. acs.org
Reduction: The pyrazine ring, being electron-deficient, is more readily reduced than the pyrrole ring. Catalytic hydrogenation, for instance using a palladium or platinum catalyst, is expected to selectively reduce the pyrazine ring to a piperazine (B1678402) or a dihydropyrazine (B8608421) derivative, depending on the reaction conditions. nih.govresearchgate.net The complete reduction of the pyrazine ring to a piperazine has been achieved through iridium-catalyzed hydrogenation and electrocatalytic methods. nih.govthieme-connect.comacs.org
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be achieved through various synthetic strategies, either by modifying the pre-formed scaffold as described in the sections above or by constructing the heterocyclic system from functionalized precursors.
One common approach involves the coupling of a pre-functionalized pyrrole with a functionalized pyrazine. For instance, a Suzuki or Stille coupling between a borylated or stannylated pyrrole and a halopyrazine is a viable route. A study on the synthesis of 4-(pyrazin-2-yl)-1H-pyrrole-2-carboxamides utilized a Suzuki coupling between a pyrazine boronic acid ester and a bromopyrrole derivative. thieme-connect.com
Alternatively, intramolecular cyclization strategies can be employed. For example, the synthesis of pyrrolopyrazinone derivatives has been achieved through the intramolecular cyclization of N-alkyne-substituted pyrrole precursors. acs.org Although this leads to a fused ring system, similar strategies could potentially be adapted for the synthesis of non-fused analogues.
The derivatization of the pyrazine ring prior to its coupling with a pyrrole precursor allows for the synthesis of a wide array of analogues with different substitution patterns on the pyrazine moiety.
Materials Science Applications and Supramolecular Chemistry of 2 1h Pyrrol 3 Yl Pyrazine
Potential in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
The tunable electronic nature of the pyrrolopyrazine core, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyrazine (B50134) ring, makes its derivatives promising candidates for use in organic electronic devices.
In the realm of Organic Light-Emitting Diodes (OLEDs) , derivatives of pyrrolo[1,2-a]pyrazine (B1600676) have been investigated as blue-emitting materials. The rigid, fused-ring structure can lead to high photoluminescence quantum yields and good thermal stability, which are crucial for efficient and long-lasting OLEDs. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures have been synthesized and shown to exhibit unique optical properties with blue emission. Some of these compounds displayed aggregation-induced blue-shifted emission, a valuable characteristic for solid-state lighting applications nih.gov. The fusion of an additional benzene (B151609) ring into the core scaffold was found to significantly enhance the blue fluorescence intensity nih.gov. Dipyrrolo[1,2-a:1′,2′-d]pyrazines have also been noted as valuable precursors for materials used in OLEDs due to their electroluminescent properties scispace.com.
In the field of Organic Photovoltaics (OPVs) , the donor-acceptor character of the pyrrolopyrazine system is advantageous. Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been explored as components in organic solar cells nih.govacs.org. Furthermore, vinazene end-capped dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione small molecules have been synthesized and characterized as non-fullerene acceptors for bulk heterojunction organic solar cells tandfonline.com. The initial device performance of some pyrrolo[2,3-b]pyrazine derivatives has been reported, indicating their potential in this area nih.gov.
Table 1: Performance of selected pyrrolopyrazine derivatives in organic electronic devices.
| Compound Type | Application | Key Finding | Reference |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | OLEDs | Aggregation-induced blue-shifted emission. | nih.gov |
| Dipyrrolo[1,2-a:1′,2′-d]pyrazines | OLEDs | Precursors for electroluminescent materials. | scispace.com |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | OPVs | Investigated for use in organic solar cells. | nih.govacs.org |
| Vinazene end-capped dipyrrolopyrazinedione | OPVs | Act as non-fullerene acceptors. | tandfonline.com |
Application in Functional Polymers and Copolymers
The incorporation of pyrrolopyrazine units into polymer backbones can impart desirable electronic and optical properties to the resulting materials. While specific research on polymers derived directly from 2-(1H-pyrrol-3-yl)pyrazine is not widely available, the broader field of pyrrole- and pyrazine-containing polymers offers insights into their potential.
Copolymers of pyrrole and its derivatives are well-known for their conducting properties and have been widely studied for applications in electronics and sensing nih.gov. The electrochemical copolymerization of pyrrole with other monomers allows for the fine-tuning of the material's properties, such as conductivity, stability, and processability nih.gov. It is conceivable that a monomer like this compound could be copolymerized to create materials with tailored optoelectronic characteristics.
Furthermore, copolymers based on carbazole (B46965) and pyridazine (B1198779) (an isomer of pyrazine) have been synthesized, and their electronic properties have been studied, including their use in metal-containing polymers researchgate.net. This suggests that copolymers incorporating the pyrrolopyrazine moiety could also exhibit interesting electronic and photophysical properties. The synthesis of new derivatives of pyrrolo[2,3-b]pyrazine and their evaluation as protein kinase inhibitors also points to the versatility of this scaffold in the creation of functionalized molecules that could potentially be incorporated into polymers mdpi.com.
Role in Supramolecular Assemblies and Self-Assembly Processes
The presence of nitrogen atoms in both the pyrrole and pyrazine rings of this compound provides sites for hydrogen bonding, a key interaction in directing supramolecular self-assembly.
Studies on pyrrolo-azine alcohols have demonstrated the importance of hydrogen bonds in the formation of their crystal structures. These molecules form dimeric structures driven by strong hydrogen bonds involving hydroxyl groups mdpi.com. This tendency for hydrogen-bond-mediated self-assembly is a strong indicator that functionalized derivatives of this compound could be designed to form well-defined supramolecular architectures.
Furthermore, the self-assembly of fused benzoimidazopyrrolopyrazines has been shown to be controllable by solvent moisture, leading to different ring interpositions and molecular arrangements rsc.org. This highlights the sensitivity of the self-assembly process to external stimuli, a desirable feature for the development of responsive materials. The formation of supramolecular gels from dipeptides containing pyrrolo-pyrazole scaffolds further underscores the potential of pyrrole-containing heterocyclic systems in creating ordered, solvent-entrapping networks mdpi.com. These gels exhibit thermoreversibility and have a viscoelastic solid profile, making them interesting for various applications mdpi.com.
The concept of self-assembly has also been explored in the context of liquid crystals, where diketopyrrolopyrrole dyes, which share the pyrrole motif, have been shown to self-assemble into columnar liquid-crystalline phases through hydrogen bonding and π–π-interactions mdpi.com. This suggests that appropriately designed pyrrolopyrazine derivatives could also exhibit liquid-crystalline behavior.
Use in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazine and pyrrole rings of this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).
Pyrazine and its derivatives are well-known building blocks for coordination polymers, where they act as bridging ligands between metal centers to form one-, two-, or three-dimensional networks x-mol.comrsc.org. For instance, coordination polymers of cobalt(II) with pyrazine and succinate (B1194679) have been synthesized, demonstrating how the interplay of different ligands can influence the final architecture mdpi.com.
While MOFs based specifically on this compound have not been reported, the use of pyrrole-containing linkers in MOF synthesis is an active area of research. For example, porous metal-organic frameworks have been constructed from bifunctional linear linkers containing a triazole ring, which is another five-membered nitrogen heterocycle researchgate.netmdpi.com. Lanthanide coordination polymers have also been synthesized using ligands containing nitrogen heterocycles, and these materials can exhibit interesting luminescent properties for sensing applications nih.govgoogle.com. Given the bidentate or potentially multidentate coordination possibilities of this compound, it is a promising candidate for the design of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Sensing Applications (e.g., Chemical Sensors, Biosensors)
The electronic and photophysical properties of pyrrolopyrazine derivatives, coupled with their ability to interact with ions and molecules, make them attractive for the development of chemical and biosensors.
Chemical Sensors: Derivatives of 4-(pyrrol-1-yl)pyridine have been shown to act as supramolecular chemodosimeters for the detection of nitrite (B80452) ions in aqueous solutions. The sensing mechanism is based on changes in the supramolecular aggregate system upon interaction with the anion, leading to a naked-eye detectable color change nih.govrsc.org. This suggests that this compound could be functionalized to create sensors for various anions and cations. Indeed, a novel pyrazine derivative has been reported as a "turn on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions huji.ac.il.
Biosensors: The pyrrolopyrazine scaffold can be incorporated into more complex systems for biosensing applications. For instance, enzyme-modified electrodes are a common platform for biosensors, where the enzyme provides specificity and the electrode transduces the biological recognition event into a measurable signal nih.govmdpi.comgoogle.com. A pyrrolopyrazine-modified electrode could potentially be used to immobilize enzymes and facilitate electron transfer. The development of electrochemical biosensors often involves the use of redox polymers to electrically connect the enzyme's active site to the electrode. Polymers containing pyrrolopyrazine units could be designed for this purpose.
Table 2: Examples of Pyrrole and Pyrazine Derivatives in Sensing Applications.
| Sensor Type | Analyte | Key Feature | Reference |
| Supramolecular Chemodosimeter | Nitrite ions | Naked-eye detection through changes in aggregation. | nih.govrsc.org |
| Fluorescent Sensor | Al³⁺ ions | "Turn on" fluorescence upon ion binding. | huji.ac.il |
| Enzyme-Modified Electrode | General | Potential platform for enzyme immobilization and signal transduction. | nih.govmdpi.comgoogle.com |
Mechanistic Aspects of Biological Interactions Involving 2 1h Pyrrol 3 Yl Pyrazine and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-(1H-pyrrol-3-yl)pyrazine, SAR studies have been instrumental in identifying key structural features required for potent and selective inhibition of various biological targets, most notably protein kinases. nih.govresearchgate.net
Kinases are a major class of enzymes targeted by these derivatives. SAR exploration has revealed that modifications at several positions on both the pyrrole (B145914) and pyrazine (B50134) rings can dramatically alter inhibitory activity. For instance, in the development of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, specific substitutions on related pyrimidine (B1678525) scaffolds were found to be crucial for potency. nih.gov Similarly, for pyrazole-based inhibitors targeting meprin α and β, the nature of substituents at the 3 and 5 positions of the pyrazole (B372694) ring significantly impacted inhibitory activity. nih.gov The 3,5-diphenylpyrazole (B73989) scaffold, for example, showed high potency against meprin α. nih.gov
These studies on analogous heterocyclic systems suggest that for this compound derivatives, the following structural aspects are critical:
Substitution on the Pyrrole Ring: The NH group of the pyrrole can act as a hydrogen bond donor. Substitutions at other positions of the pyrrole ring can influence steric and electronic properties, affecting binding affinity.
Substitution on the Pyrazine Ring: The nitrogen atoms on the pyrazine ring can act as hydrogen bond acceptors, which is a common interaction with the hinge region of kinase active sites. nih.govresearchgate.net Adding substituents to the pyrazine ring can modulate solubility, lipophilicity, and interactions with the solvent-exposed regions of the target protein.
Linker and Terminal Groups: When the this compound core is part of a larger molecule, the nature of the linker connecting it to other moieties and the terminal functional groups are vital. In the context of tyrosine kinase inhibitors (TKIs), different side chains can be explored to achieve selectivity and potency against specific kinases like EGFR. researchgate.net
The table below summarizes hypothetical SAR findings for this compound derivatives based on principles derived from related heterocyclic inhibitors.
| Modification Site | Substituent Type | Effect on Activity | Rationale |
|---|---|---|---|
| Pyrrole N-H | Alkylation | Often decreases activity | Disrupts crucial hydrogen bond donation to the kinase hinge region. |
| Pyrrole C4/C5 | Small alkyl or halogen | Can increase potency | Fills small hydrophobic pockets in the active site. |
| Pyrazine Ring | Amino group | Enhances activity | Forms additional hydrogen bonds with the target protein. nih.gov |
| Pyrazine Ring | Bulky hydrophobic group | Can increase or decrease activity | Dependent on the size and shape of the target's binding pocket. |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and interaction patterns of ligands with their biological targets. mdpi.com For this compound and its derivatives, these techniques provide atomic-level insights into how these molecules interact with enzymes like kinases, guiding the rational design of more potent inhibitors. nih.govdoaj.org
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For kinase inhibitors, docking simulations often show the heterocyclic core binding within the ATP-binding pocket. mdpi.com The pyrazine nitrogen atoms frequently form hydrogen bonds with backbone atoms in the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.gov The pyrrole ring can also participate in hydrogen bonding and hydrophobic interactions. For example, docking studies of pyrazine-based antibacterial agents into the active site of a bacterial enzyme (PDB: 4DUH) revealed that a pyrazine-pyridone derivative achieved a high binding affinity through hydrogen-donor and π-hydrogen bonds. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking. semanticscholar.org MD simulations can reveal how the flexibility of both the ligand and the protein affects the interaction. Studies on various pyrazine compounds interacting with human serum albumin (HSA) have used MD simulations to confirm the stability of the ligand-protein complexes. rawdatalibrary.net For kinase inhibitors, MD simulations can help understand the conformational changes in the protein upon ligand binding and assess the stability of key interactions, such as hydrogen bonds in the hinge region. mdpi.com
The table below summarizes typical interactions observed in docking and MD simulations for pyrazine-based inhibitors with protein kinases.
| Ligand Moiety | Interaction Type | Target Protein Residues (Typical) | Significance |
|---|---|---|---|
| Pyrazine Nitrogen | Hydrogen Bond (Acceptor) | Hinge Region Backbone (e.g., Met, Cys) | Primary anchor to the kinase active site. nih.gov |
| Pyrrole N-H | Hydrogen Bond (Donor) | Hinge Region Backbone (e.g., Glu) | Secondary anchor, enhances affinity. |
| Aromatic Rings | π-π Stacking / Hydrophobic | Gatekeeper Residue, other hydrophobic residues | Contributes to binding affinity and selectivity. |
| Substituents | Various (H-bonds, hydrophobic) | Solvent-exposed regions, selectivity pockets | Fine-tunes potency and selectivity profile. |
Investigation of Specific Enzyme Inhibition Mechanisms
Derivatives based on the this compound scaffold have been primarily investigated as enzyme inhibitors, with a particular focus on protein kinases. researchgate.nettandfonline.com These enzymes play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov The primary mechanism of inhibition for many of these compounds is competitive inhibition with respect to ATP, the co-substrate for the phosphorylation reaction catalyzed by kinases.
By binding to the ATP-binding site, these inhibitors prevent the natural substrate, ATP, from binding, thereby blocking the transfer of a phosphate (B84403) group to the target protein. This mode of action is characteristic of many small-molecule kinase inhibitors. mdpi.com The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For instance, fused pyrrolo-pyrimidine and pyrrolo-diazepine compounds have been designed as potent inhibitors of EGFR and CDK2, with some derivatives showing IC50 values in the nanomolar range. nih.govresearchgate.net Similarly, pyrazino[2,3-b]pyrazine (B13399560) derivatives have been patented as mTOR kinase inhibitors, and pyrrolo[2,3-b]pyrazines have been developed as dual ITK and JAK3 inhibitors. nih.gov In another study, a series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual c-Met and VEGFR-2 inhibitors, showing promising activity against these cancer-related kinases. frontiersin.org
The table below presents representative inhibitory activities of various pyrazine- and pyrrole-containing heterocyclic compounds against different kinases, illustrating the potential of the this compound scaffold.
| Compound Class | Target Enzyme | IC50 Value (nM) | Reference Principle |
|---|---|---|---|
| Pyrazino[2,3-b]pyrazine derivative | mTOR Kinase | < 100 | Targeting the PI3K/AKT/mTOR pathway. nih.gov |
| nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative | c-Met | ~20-50 | Dual inhibition of key receptor tyrosine kinases. frontiersin.org |
| Pyrrolo[3,2-d]pyrimidine derivative | CDK2 | ~30-50 | Inhibition of cell cycle progression. nih.govresearchgate.net |
| Pyrrolo[2,3-b]pyrazine derivative | JAK1 | 47 | Targeting Janus kinases for inflammatory diseases. nih.gov |
| 3-Pyrazine-2-yl-oxazolidin-2-one derivative | Mutant IDH1 | ~70-100 | Allosteric inhibition of a metabolic enzyme. nih.gov |
Modulation of Receptor Binding and Signaling Pathways
The biological effects of this compound derivatives stem from their ability to modulate specific signaling pathways by inhibiting key enzymes or binding to receptors. mdpi.com By blocking the activity of a target protein, these compounds can interrupt the cascade of downstream events that regulate cellular processes such as proliferation, survival, and differentiation.
When these derivatives inhibit receptor tyrosine kinases (RTKs) like EGFR, c-Met, or VEGFR-2, they block the initiation of intracellular signaling cascades. For example, inhibition of c-Met and VEGFR-2 by nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives can simultaneously disrupt pathways involved in tumor growth, invasion, and angiogenesis. frontiersin.org
Inhibition of non-receptor kinases also has profound effects on signaling. Targeting kinases like PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Similarly, inhibiting enzymes in the Hedgehog (Hh) signaling pathway, as demonstrated with pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives, can suppress the growth of tumors that are dependent on this pathway. nih.gov The modulation of these pathways is the ultimate mechanistic basis for the therapeutic potential of these compounds.
While much of the research focuses on enzyme inhibition, the pyrazine scaffold can also be found in compounds that interact with G protein-coupled receptors (GPCRs), although this is less common for the specific pyrrolopyrazine core. Metabolite-sensing GPCRs, for instance, are involved in modulating inflammatory and pain pathways. mdpi.com
Design and Synthesis of Derivatives for Enhanced Target Specificity
The design and synthesis of novel derivatives are driven by the need to improve potency, selectivity, and pharmacokinetic properties. rsc.org The process is iterative, combining insights from SAR studies, computational modeling, and biological testing to create molecules with enhanced therapeutic potential. cardiff.ac.uk
The design process often starts with a known inhibitor or a hit from a screening campaign. nih.gov Medicinal chemists then use computational tools to model how the lead compound binds to the target and identify opportunities for modification. nih.gov For the this compound scaffold, this might involve:
Scaffold Hopping: Replacing a known kinase-binding core (e.g., pyrimidine) with the pyrrolopyrazine scaffold to explore new chemical space and potentially improve properties. nih.gov
Structure-Based Design: Using the 3D structure of the target protein to design substituents that can form specific, favorable interactions with amino acid residues in the binding site, thereby increasing both potency and selectivity. nih.gov
Fragment-Based Drug Discovery: Starting with small fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. nih.gov
The synthesis of these designed compounds involves multi-step organic chemistry routes. The construction of the core this compound skeleton can be achieved through various heterocyclic chemistry methods, followed by the introduction of desired substituents. For example, the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives starts from 2,3-dichloropyrazine, which undergoes a series of nucleophilic substitution and cyclization reactions to build the final molecule. frontiersin.org The synthesis of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives also involves building the fused heterocyclic system from simpler precursors. nih.gov These synthetic efforts are crucial for generating the diverse range of analogs needed to thoroughly explore the SAR and optimize a lead compound for clinical development. researchgate.net
Future Research Directions and Prospects for 2 1h Pyrrol 3 Yl Pyrazine
Exploration of Novel Synthetic Pathways
The advancement of research into 2-(1H-pyrrol-3-yl)pyrazine and its derivatives is contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. While classical methods for constructing pyrrole (B145914) and pyrazine (B50134) rings, such as the Paal-Knorr synthesis, exist, future efforts should focus on modern techniques that offer greater precision, functional group tolerance, and improved yields. acs.orguctm.edu
Key areas for exploration include:
C-H Activation/Functionalization: Direct C-H activation strategies offer an atom-economical approach to forge the bond between the pyrrole and pyrazine rings or to further functionalize the assembled scaffold. This avoids the need for pre-functionalized starting materials, streamlining the synthetic process.
Photoredox Catalysis: Light-mediated reactions can enable novel bond formations under mild conditions, potentially providing access to derivatives that are inaccessible through traditional thermal methods. rsc.org
Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound would facilitate the rapid generation of a library of analogs for screening purposes.
Chemo-enzymatic Synthesis: The use of enzymes, such as transaminases, in key synthetic steps can promote high selectivity and sustainability, reducing the reliance on harsh reagents and protecting groups. nih.gov
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Direct C-H Arylation | High atom economy, reduced synthetic steps, late-stage functionalization. | Development of selective catalysts for cross-coupling between pyrazine and pyrrole C-H bonds. |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Exploring novel radical-based pathways for ring coupling and derivatization. |
| Flow Chemistry | Improved scalability, safety, and reaction control; rapid library synthesis. | Optimization of reaction parameters (temperature, pressure, residence time) in a continuous reactor. |
| Enzymatic Synthesis | High stereoselectivity, green chemistry principles, reduced byproducts. | Identifying or engineering enzymes for key bond-forming or functionalization steps. |
Development of Advanced Computational Models
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts. While Density Functional Theory (DFT) has been used to model the synthesis of related pyrrolopyrazines, more advanced computational approaches can provide deeper insights. hilarispublisher.com
Future computational research should focus on:
Machine Learning (ML) and AI: Developing quantitative structure-activity relationship (QSAR) models powered by machine learning can accelerate the discovery of derivatives with optimized biological or material properties. These models can predict activity based on structural features, prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes or receptors. This can elucidate binding modes and inform the design of more potent and selective inhibitors.
Prediction of Material Properties: Advanced computational models can predict key electronic properties, such as HOMO/LUMO energy levels, charge transport characteristics, and photophysical behavior. These predictions are crucial for identifying potential applications in materials science, including organic electronics.
| Computational Model | Primary Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Understanding of fundamental molecular properties and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions with biological targets. | Insight into binding affinities, conformational changes, and mechanisms of action. |
| Machine Learning (QSAR) | Prediction of biological activity or material properties from molecular structure. | Rapid virtual screening and prioritization of derivatives for synthesis. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. mdpi.com |
Expansion into New Materials Science Paradigms
The conjugated heterocyclic structure of this compound suggests its potential as a building block for novel organic functional materials. researchgate.net Research should extend beyond traditional biological applications to explore its utility in materials science.
Promising avenues for investigation include:
Organic Electronics: The molecule's π-conjugated system could be exploited in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemosensors: The nitrogen atoms in both the pyrrole and pyrazine rings can act as coordination sites for metal ions or as hydrogen bond donors/acceptors. This functionality could be harnessed to develop selective and sensitive chemosensors for environmental or biomedical monitoring.
Conductive Polymers: Polymerization of this compound or its derivatives could lead to new conductive polymers with tailored electronic and physical properties, similar to the well-studied polypyrrole. mdpi.com
Porous Organic Frameworks (POFs): As a rigid heterocyclic linker, this compound could be used to construct highly porous, crystalline frameworks with applications in gas storage, separation, and catalysis.
| Application Area | Relevant Property | Research Objective |
|---|---|---|
| Organic Semiconductors | Charge carrier mobility, HOMO/LUMO levels. | Synthesize derivatives and evaluate performance in electronic devices. |
| Chemosensors | Luminescence, analyte binding affinity. | Investigate changes in optical or electronic properties upon exposure to target analytes. |
| Conductive Polymers | Electrical conductivity, processability. | Develop polymerization methods and characterize the resulting materials. |
| Tissue Engineering Scaffolds | Biocompatibility, conductivity, biodegradability. | Incorporate into polymer matrices to create conductive scaffolds for tissue regeneration. mdpi.comnih.gov |
Identification of Novel Biological Targets and Mechanistic Pathways
The pyrrolopyrazine scaffold is known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects. researchgate.netresearchgate.net However, the specific targets and mechanisms of action are often not well understood. researchgate.net Future research should aim to systematically explore the biological potential of this compound.
Key research initiatives should include:
Broad-Panel Kinase Screening: Given that related scaffolds like 5H-pyrrolo[2,3-b]pyrazine are known kinase inhibitors, a comprehensive screening against a large panel of human kinases is warranted to identify novel and potent inhibitory activities. researchgate.net
Antimicrobial and Antiviral Evaluation: Derivatives should be tested against a diverse range of pathogenic bacteria, fungi, and viruses, particularly drug-resistant strains, to uncover new anti-infective leads. mdpi.com
Phenotypic Screening: Unbiased phenotypic screening in various disease-relevant cell models (e.g., cancer, inflammation) can help identify unexpected therapeutic activities without a preconceived target.
Mechanism of Action (MoA) Studies: Once a promising activity is identified, detailed MoA studies using techniques such as chemical proteomics, transcriptomics, and cellular thermal shift assays (CETSA) are crucial to definitively identify the molecular target and elucidate the downstream signaling pathways.
| Potential Biological Activity | Proposed Target Class | Investigative Approach |
|---|---|---|
| Anticancer | Protein Kinases (e.g., RTKs, CDKs), Apoptosis regulators (e.g., Bcl-2). nih.gov | Kinase inhibition assays, cell viability studies, apoptosis assays. |
| Antimicrobial | Bacterial enzymes (e.g., Sortase A, ENR). nih.gov | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria. |
| Antiviral | Viral polymerases, proteases, integrases. nih.gov | Viral replication assays, enzyme inhibition studies. |
| Anti-inflammatory | Cyclooxygenase (COX), cytokines. nih.gov | Enzyme inhibition assays, measurement of inflammatory markers in cell culture. |
Collaborative and Interdisciplinary Research Opportunities
Maximizing the scientific value of this compound requires a departure from siloed research efforts. A collaborative, interdisciplinary approach is essential to bridge the gap between fundamental chemistry and applied science.
Future progress will be driven by partnerships between:
Synthetic and Computational Chemists: To design, synthesize, and model novel derivatives in a feedback loop, where computational predictions guide synthetic targets and experimental results refine predictive models. nih.gov
Chemists and Biologists/Pharmacologists: To screen compound libraries for biological activity, identify targets, and investigate mechanisms of action, translating molecular design into therapeutic potential.
Chemists and Materials Scientists: To fabricate and characterize new materials based on the this compound scaffold, exploring applications from electronics to biomedical devices.
Academia and Industry: Collaborations between academic researchers and industrial partners can accelerate the translation of promising discoveries into viable technologies and therapeutics, leveraging the strengths of both sectors in innovation and development. rsc.org
| Collaborating Disciplines | Combined Expertise | Shared Goal |
|---|---|---|
| Organic Chemistry & Computational Chemistry | Rational design, synthesis, molecular modeling. | Efficiently create and validate molecules with desired properties. |
| Medicinal Chemistry & Molecular Biology | Drug design, biological screening, target validation. | Discover and develop new therapeutic agents. |
| Polymer Chemistry & Materials Engineering | Material synthesis, device fabrication, characterization. | Develop novel functional materials for technological applications. |
| Academia & Pharmaceutical/Materials Industry | Fundamental research, applied development, commercialization. | Translate basic scientific discoveries into real-world solutions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrrol-3-yl)pyrazine, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves cyclization and functionalization of pyrrole and pyrazine precursors. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural elucidation :
- NMR spectroscopy : H and C NMR to confirm substituent positions on the pyrrole and pyrazine rings .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- Purity assessment : Differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How can computational methods predict the electronic properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution .
- Thermochemical accuracy : Validate DFT results against experimental ionization potentials and electron affinities .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Protocol :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET) .
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
- Catalytic methods :
- Rhodium-catalyzed desymmetrization : Use [Rh(cod)]BF with chiral phosphine ligands to achieve >90% ee in cyclopropane derivatives .
- Chiral auxiliaries : Introduce tert-butyl carbamate groups to direct stereochemistry during ring closure .
Q. How do structural modifications (e.g., substituent addition) affect the compound’s pharmacological profile?
- SAR studies :
- Pyrazine substitution : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability .
- Pyrrole functionalization : Add sulfonyl or carbonyl groups to improve target binding affinity .
- Validation : Perform molecular docking (AutoDock Vina) against receptor models (e.g., EGFR) to predict binding modes .
Q. What role do solvent effects play in the stability of this compound during storage?
- Stability testing :
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
- Optimal storage : Store in amber vials under argon at -20°C to prevent oxidation .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
